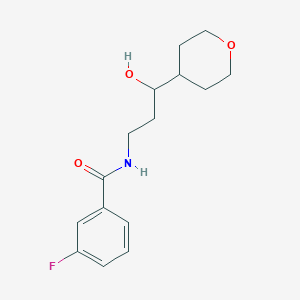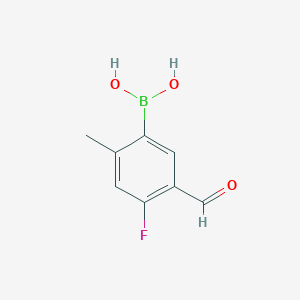
(4-Fluoro-5-formyl-2-methylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Fluoro-5-formyl-2-methylphenyl)boronic acid” is an aromatic organic compound that belongs to the family of boronic acids. It has a CAS Number of 2377606-69-2 .
Molecular Structure Analysis
The molecular formula of “(4-Fluoro-5-formyl-2-methylphenyl)boronic acid” is C8H8BFO3 . The InChI code is 1S/C8H8BFO3/c1-5-2-8(10)6(4-11)3-7(5)9(12)13/h2-4,12-13H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Fluoro-5-formyl-2-methylphenyl)boronic acid” include a molecular weight of 181.96 , and it is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling Reactions
4-Fluoro-5-formyl-2-methylphenylboronic acid: is commonly used in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in the field of organic chemistry for forming carbon-carbon bonds, which are essential in the synthesis of complex organic compounds. The boronic acid acts as a key reagent, coupling with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrenic compounds. These compounds are significant in the development of pharmaceuticals and advanced materials.
Synthesis of Homoleptic Diarylmercurials
The compound is a reactant for the synthesis of homoleptic diarylmercurials . These organomercury compounds have applications in catalysis and material science. They serve as intermediates in the preparation of other organometallic complexes and can be used to study the interaction of mercury with biological systems.
Development of Novel Materials
Organic boronic acids, including 4-Fluoro-5-formyl-2-methylphenylboronic acid , can be utilized in the development of novel materials with specific properties. The functionalities present in this compound could be useful for creating new polymers or materials with desired electronic or bonding characteristics.
Antimicrobial Activity
Arylboronic acids have shown potential as antimicrobial agents. Studies have indicated that compounds like 4-Fluoro-5-formyl-2-methylphenylboronic acid exhibit moderate action against certain strains of bacteria and fungi . This opens up possibilities for their use in developing new antibacterial and antifungal treatments.
Functionalization of Nanoparticles
The compound has potential applications in the functionalization of nanoparticles . By attaching boronic acids to the surface of nanoparticles, researchers can modify their properties for use in various fields, including drug delivery, imaging, and as sensors in biomedical applications.
Boron Neutron Capture Therapy (BNCT)
Arylboronic acids are explored for their use in Boron Neutron Capture Therapy, a type of cancer treatment . BNCT relies on the accumulation of boron-containing compounds in tumor cells, followed by irradiation with neutrons. The boron atoms capture the neutrons and undergo fission, selectively destroying cancerous cells while sparing healthy tissue.
Positron Emission Tomography (PET) Imaging
The boronic acid derivatives are also investigated for their role in PET imaging . PET is a nuclear medicine functional imaging technique used to observe metabolic processes in the body. The introduction of boronic acid groups into compounds can enhance their binding affinity to target enzymes or receptors, improving the imaging quality.
Biosensing Applications
Finally, 4-Fluoro-5-formyl-2-methylphenylboronic acid could be integrated into biosensing platforms . Boronic acids interact with diols, such as those found in sugars, forming reversible covalent complexes. This property can be harnessed to develop sensors for glucose and other biologically relevant molecules, which is particularly useful in the management of diabetes.
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-fluoro-5-formyl-2-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO3/c1-5-2-8(10)6(4-11)3-7(5)9(12)13/h2-4,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWYJGKMSSYAEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)F)C=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-5-formyl-2-methylphenyl)boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

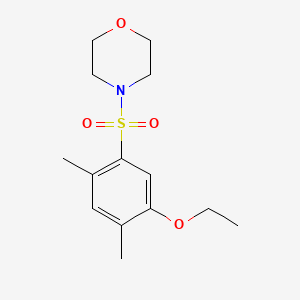

![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-(phenylsulfanyl)-1-ethanone](/img/structure/B2560822.png)
![N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide hydrochloride](/img/structure/B2560823.png)
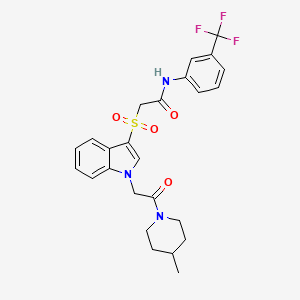
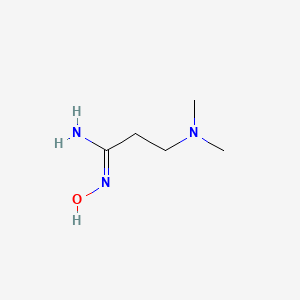
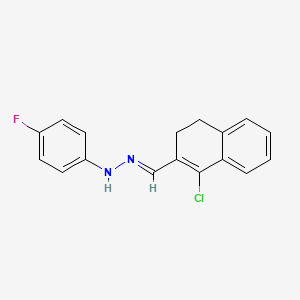
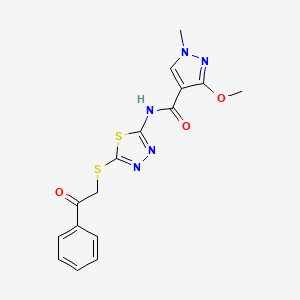
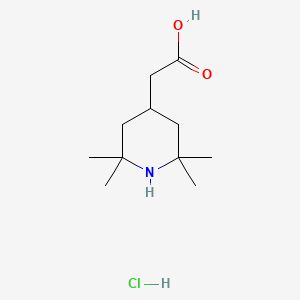
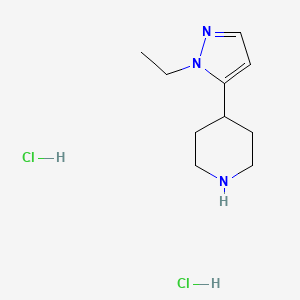
![4-(4-Fluorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2560835.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2560840.png)
![4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride](/img/structure/B2560842.png)
